2-(4-fluorophenoxy)-N-(1-(6-(2-methoxyphenyl)pyridazin-3-yl)piperidin-4-yl)acetamide
CAS No.: 1396757-93-9
Cat. No.: VC6338641
Molecular Formula: C24H25FN4O3
Molecular Weight: 436.487
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1396757-93-9 |
|---|---|
| Molecular Formula | C24H25FN4O3 |
| Molecular Weight | 436.487 |
| IUPAC Name | 2-(4-fluorophenoxy)-N-[1-[6-(2-methoxyphenyl)pyridazin-3-yl]piperidin-4-yl]acetamide |
| Standard InChI | InChI=1S/C24H25FN4O3/c1-31-22-5-3-2-4-20(22)21-10-11-23(28-27-21)29-14-12-18(13-15-29)26-24(30)16-32-19-8-6-17(25)7-9-19/h2-11,18H,12-16H2,1H3,(H,26,30) |
| Standard InChI Key | BXHHOFORBQPBAX-UHFFFAOYSA-N |
| SMILES | COC1=CC=CC=C1C2=NN=C(C=C2)N3CCC(CC3)NC(=O)COC4=CC=C(C=C4)F |
Introduction
2-(4-fluorophenoxy)-N-(1-(6-(2-methoxyphenyl)pyridazin-3-yl)piperidin-4-yl)acetamide is a complex organic compound that belongs to the class of carboxamides. It features a piperidine core, which is a common structure in pharmacologically active substances, and incorporates various functional groups such as a fluorophenoxy group and a pyridazine ring with a methoxyphenyl substituent. These structural elements suggest potential interactions with biological targets, making it a candidate for further research in therapeutic applications.
Synthesis and Characterization
The synthesis of 2-(4-fluorophenoxy)-N-(1-(6-(2-methoxyphenyl)pyridazin-3-yl)piperidin-4-yl)acetamide typically involves multiple steps, including the formation of the piperidine and pyridazine rings, followed by the introduction of the fluorophenoxy and methoxyphenyl groups. Characterization techniques such as nuclear magnetic resonance spectroscopy (NMR), mass spectrometry (MS), and infrared spectroscopy (IR) are essential for confirming the structure of the synthesized compound.
Potential Biological Activity
Compounds with similar structures to 2-(4-fluorophenoxy)-N-(1-(6-(2-methoxyphenyl)pyridazin-3-yl)piperidin-4-yl)acetamide may exhibit biological activity due to their ability to interact with enzymes or receptors involved in various signaling pathways. Preliminary studies on related compounds suggest potential therapeutic applications, although specific data on this compound's activity is not readily available.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume